Cas no 1257549-59-9 (2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one)

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a structurally complex organic compound featuring a 1,3,4-oxadiazole core linked to a piperidine moiety and further functionalized with a phenylpiperazine group. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to the presence of pharmacophoric elements such as the oxadiazole and piperazine rings. The cyclopropyl substituent may enhance metabolic stability, while the piperidine and phenylpiperazine groups could contribute to binding affinity and selectivity. Its synthetic versatility makes it a valuable intermediate for further derivatization in drug discovery efforts.
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one structure
1257549-59-9 structure
商品名:2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
CAS番号:1257549-59-9
MF:C22H29N5O2
メガワット:395.49796462059
CID:5887945
PubChem ID:49702842

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
    • 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
    • AKOS024514936
    • SR-01000923617
    • SR-01000923617-1
    • F5596-1302
    • 1257549-59-9
    • 2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
    • VU0648365-1
    • インチ: 1S/C22H29N5O2/c28-20(27-14-12-26(13-15-27)19-4-2-1-3-5-19)16-25-10-8-18(9-11-25)22-24-23-21(29-22)17-6-7-17/h1-5,17-18H,6-16H2
    • InChIKey: MLZYMCZVOKJHMX-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1CCN(C2=CC=CC=C2)CC1)CN1CCC(C2=NN=C(C3CC3)O2)CC1

計算された属性

  • せいみつぶんしりょう: 395.23212518g/mol
  • どういたいしつりょう: 395.23212518g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 549
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5596-1302-75mg
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
1257549-59-9
75mg
$312.0 2023-09-09
Life Chemicals
F5596-1302-5μmol
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
1257549-59-9
5μmol
$94.5 2023-09-09
Life Chemicals
F5596-1302-3mg
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
1257549-59-9
3mg
$94.5 2023-09-09
Life Chemicals
F5596-1302-2μmol
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
1257549-59-9
2μmol
$85.5 2023-09-09
Life Chemicals
F5596-1302-5mg
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
1257549-59-9
5mg
$103.5 2023-09-09
Life Chemicals
F5596-1302-1mg
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
1257549-59-9
1mg
$81.0 2023-09-09
Life Chemicals
F5596-1302-10mg
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
1257549-59-9
10mg
$118.5 2023-09-09
Life Chemicals
F5596-1302-25mg
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
1257549-59-9
25mg
$163.5 2023-09-09
Life Chemicals
F5596-1302-30mg
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
1257549-59-9
30mg
$178.5 2023-09-09
Life Chemicals
F5596-1302-2mg
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
1257549-59-9
2mg
$88.5 2023-09-09

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one 関連文献

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-oneに関する追加情報

Comprehensive Overview of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one (CAS No. 1257549-59-9)

The compound 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one (CAS No. 1257549-59-9) is a sophisticated organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique structural features, including a cyclopropyl-1,3,4-oxadiazole moiety and a phenylpiperazine group, is widely studied for its potential applications in drug discovery and development. Researchers are particularly interested in its pharmacological properties and its role as a potential bioactive scaffold in medicinal chemistry.

One of the key structural elements of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is the presence of a 1,3,4-oxadiazole ring, which is known for its versatility in drug design. The cyclopropyl substitution on the oxadiazole ring enhances the molecule's stability and bioavailability, making it a promising candidate for further investigation. Additionally, the phenylpiperazine moiety is often associated with CNS activity, suggesting potential applications in neurological and psychiatric disorders.

The synthesis of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent coupling with the piperidine and phenylpiperazine components. Researchers have optimized these synthetic routes to improve yield and purity, which are critical for its use in high-throughput screening and structure-activity relationship (SAR) studies.

In recent years, the demand for novel heterocyclic compounds like 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has surged due to their potential in addressing unmet medical needs. The compound’s molecular weight and logP value indicate favorable drug-likeness, aligning with Lipinski's Rule of Five, a cornerstone in pharmaceutical research. This has led to increased interest from academic institutions and pharmaceutical companies alike.

The pharmacokinetic profile of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is another area of active research. Preliminary studies suggest that the compound exhibits moderate metabolic stability and acceptable blood-brain barrier permeability, which are essential for its potential use in CNS-targeted therapies. These properties make it a valuable candidate for further preclinical evaluation.

From a commercial perspective, the market for specialty chemicals like 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is expanding rapidly. The compound is often sourced by research laboratories and pharmaceutical developers for use in drug discovery programs. Its CAS No. 1257549-59-9 serves as a unique identifier, ensuring accurate procurement and regulatory compliance.

In conclusion, 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one represents a compelling example of modern medicinal chemistry. Its unique structural features, combined with promising pharmacological properties, position it as a molecule of significant interest for future research. As the scientific community continues to explore its potential, this compound may pave the way for innovative therapeutic interventions in various disease areas.

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